molecular formula C9H13NO2S B188267 Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate CAS No. 405921-41-7

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate

Cat. No.: B188267
CAS No.: 405921-41-7
M. Wt: 199.27 g/mol
InChI Key: UVGPOIGYHQDCAC-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is an organic compound with the molecular formula C9H13NO2S. It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate typically involves the reaction of 2,4-dimethylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Shares the thiazole ring structure but lacks the ethyl acetate group.

    Ethyl 2-aminothiazole-4-acetate: Similar in structure but contains an amino group instead of the dimethyl groups.

    5-Acetyl-2,4-dimethylthiazole: Contains an acetyl group instead of the ethyl acetate group .

Uniqueness

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable compound in synthetic chemistry and biological research .

Properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-6(2)10-7(3)13-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGPOIGYHQDCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355915
Record name ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405921-41-7
Record name ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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